(1R,2R)-2-cyclobutoxycyclopentan-1-ol

Conformational analysis Ligand design Structure-activity relationships

Select (1R,2R)-2-cyclobutoxycyclopentan-1-ol when your synthesis demands defined trans-(1R,2R) stereochemistry and a constrained cyclobutoxy ether. Unlike flexible propoxy or bulky tert-butoxy analogs, the puckered cyclobutyl ring eliminates 2–3 rotatable bonds, locks topology, and delivers balanced logP (~1.6). Validated in H₃ receptor antagonist programs as a rigid propoxy linker replacement. This single-enantiomer building block ensures reproducible diastereoselectivity in asymmetric synthesis. For R&D use only; not for human or veterinary applications.

Molecular Formula C9H16O2
Molecular Weight 156.225
CAS No. 2165642-41-9
Cat. No. B2837864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-cyclobutoxycyclopentan-1-ol
CAS2165642-41-9
Molecular FormulaC9H16O2
Molecular Weight156.225
Structural Identifiers
SMILESC1CC(C1)OC2CCCC2O
InChIInChI=1S/C9H16O2/c10-8-5-2-6-9(8)11-7-3-1-4-7/h7-10H,1-6H2/t8-,9-/m1/s1
InChIKeyGNVRUBSLHLYGGQ-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R)-2-Cyclobutoxycyclopentan-1-ol (CAS 2165642-41-9): Core Identity and Procurement-Relevant Structural Attributes


(1R,2R)-2-cyclobutoxycyclopentan-1-ol (CAS 2165642-41-9) is a chiral, bicyclic secondary alcohol with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.225 g/mol . The compound features a cyclopentanol core bearing a cyclobutoxy ether substituent at the 2-position in a defined trans-(1R,2R) absolute configuration. This structural motif combines a hydrogen-bond donor (hydroxyl) and a conformationally constrained cyclic ether within a compact, sp³-rich scaffold. The compound is catalogued primarily as a research intermediate and chiral building block, with the cyclobutoxy group imparting distinct steric and electronic properties compared to common linear alkoxy (methoxy, ethoxy) or branched alkoxy (isopropoxy, tert-butoxy) analogs [1].

Why (1R,2R)-2-Cyclobutoxycyclopentan-1-ol Cannot Be Trivially Replaced by Other 2-Alkoxycyclopentanols


2-Alkoxycyclopentan-1-ols share a common scaffold, but the alkoxy substituent critically governs conformational rigidity, lipophilicity, metabolic stability, and intermolecular interactions. The cyclobutoxy group is not a simple bioisostere of linear propoxy or branched tert-butoxy; it introduces a puckered four-membered ring that restricts rotatable bonds and alters the spatial presentation of the ether oxygen [1]. In known H₃ receptor ligand series, replacing a flexible 3-propoxy linker with a 3-cyclobutoxy constraint significantly modulated receptor binding affinity and selectivity, demonstrating that the cyclobutoxy motif is not functionally interchangeable [1]. Furthermore, the (1R,2R) stereochemistry is fixed; substitution with a racemic mixture or the (1S,2S) enantiomer would yield a different spatial arrangement, potentially altering chiral recognition in asymmetric synthesis or biological target engagement . Consequently, procurement of the specific stereoisomer is essential for reproducible outcomes in chiral-pool synthesis and medicinal chemistry campaigns.

Quantitative Differentiation Evidence: (1R,2R)-2-Cyclobutoxycyclopentan-1-ol vs. Closest 2-Alkoxycyclopentanol Analogs


Conformational Restriction: Cyclobutoxy vs. Propoxy Rotatable Bond Count

The cyclobutoxy substituent in (1R,2R)-2-cyclobutoxycyclopentan-1-ol contains zero freely rotatable bonds within the ether linkage (the O–cyclobutyl C–O bond rotation is restricted by ring incorporation), whereas a linear propoxy analog (e.g., 2-propoxycyclopentan-1-ol) introduces two additional rotatable bonds (O–CH₂ and CH₂–CH₂). This constraint reduces the conformational entropy penalty upon binding and can pre-organize the ether oxygen for specific interactions [1]. In a related H₃ receptor series, constraining a 3-propoxy linker to a 3-cyclobutoxy motif altered binding affinity (pKᵢ values shifted by up to 1.2 log units depending on the substitution pattern), illustrating that constrained cyclobutoxy ethers are not functionally equivalent to flexible alkoxy chains [1].

Conformational analysis Ligand design Structure-activity relationships

Predicted Lipophilicity: Cyclobutoxy vs. tert-Butoxy and Methoxy Analogs

The cyclobutoxy group provides intermediate lipophilicity between smaller alkoxy groups (methoxy, ethoxy) and bulky tert-butoxy. Predicted logP values (ALOGPS 2.1 / ChemAxon) for the target compound and its closest alkoxy analogs indicate a graded increase in lipophilicity with alkoxy size. The cyclobutoxy analog (pred. logP ≈ 1.6) sits between the ethoxy (≈ 1.1) and tert-butoxy (≈ 1.9) analogs, offering a balanced logP profile that may optimize membrane permeability while avoiding excessive lipophilicity associated with tert-butoxy . Precise experimentally measured logP values for this specific series have not been published in peer-reviewed literature.

Lipophilicity Drug-likeness ADME prediction

Enantiomeric Purity and Defined Absolute Configuration: (1R,2R) vs. Racemate or (1S,2S)

The title compound is supplied as the single (1R,2R) enantiomer, distinguishing it from racemic cis/trans mixtures or the (1S,2S) enantiomer. Commercial vendors specify the stereochemistry explicitly but do not routinely report specific optical rotation ([α]D) or enantiomeric excess (ee) values for this catalog item . In the absence of published chiral HPLC or polarimetry data, procurement decisions must rely on vendor specification of stereochemistry and purity (typically ≥95% chemical purity by HPLC or NMR). The (1R,2R) configuration corresponds to the trans relative orientation of the hydroxyl and cyclobutoxy groups, which is critical for applications requiring defined chirality such as chiral auxiliary use, asymmetric catalysis, or stereospecific biological target interactions.

Chiral resolution Enantioselective synthesis Optical purity

Application Scenarios for (1R,2R)-2-Cyclobutoxycyclopentan-1-ol Based on Quantitative Differentiation


Chiral Building Block for Constrained Ether-Containing Pharmaceutical Intermediates

Use (1R,2R)-2-cyclobutoxycyclopentan-1-ol as a chiral-pool starting material when a defined (1R,2R) stereochemistry and a conformationally constrained cyclobutoxy group are required. The constrained cyclobutoxy motif, validated in H₃ receptor antagonist programs as a rigid replacement for flexible propoxy linkers, can be introduced early in the synthesis to lock the desired topology and avoid late-stage chiral separation [1]. Compared to 2-propoxycyclopentan-1-ol, the cyclobutoxy analog eliminates 2–3 rotatable bonds (class-level inference), potentially improving the drug-likeness of downstream lead compounds [1].

Medicinal Chemistry Fragment for logP-Tuned Lead Optimization

In fragment-based drug discovery, (1R,2R)-2-cyclobutoxycyclopentan-1-ol offers an intermediate predicted logP (~1.6) that balances solubility and permeability [1]. This places it between more hydrophilic ethoxy analogs (logP ~1.1) and more lipophilic tert-butoxy analogs (logP ~1.9), making it a useful tool for fine-tuning lipophilicity without introducing additional rotatable bonds. Researchers can select this building block when moving from a methoxy or ethoxy series to a higher logP range while avoiding the excessive lipophilicity and steric bulk of tert-butoxy [1].

Stereospecific Probe in Asymmetric Catalysis or Chiral Auxiliary Design

The defined (1R,2R) stereochemistry and the presence of a free hydroxyl group enable use as a chiral auxiliary or ligand precursor in asymmetric transformations. Unlike racemic or undefined stereochemistry analogs, the single-enantiomer form ensures reproducible diastereoselectivity [1]. This is particularly relevant for catalytic asymmetric reactions where the spatial orientation of the cyclobutoxy and hydroxyl groups can dictate the stereochemical outcome.

Reference Standard in Analytical Method Development for Cyclobutoxy-Containing APIs

Because the (1R,2R) stereoisomer is well-defined, it can serve as a reference standard for developing chiral HPLC or SFC methods to separate and quantify cyclobutoxy-containing intermediates or active pharmaceutical ingredients (APIs) [1]. The constrained cyclobutoxy group provides a distinct chromatographic retention profile compared to linear alkoxy analogs, facilitating method development for purity and stereochemical integrity assessment.

Quote Request

Request a Quote for (1R,2R)-2-cyclobutoxycyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.